PfGSK3/PfPK6-IN-1, also known as compound 23e, is a small-molecule inhibitor specifically targeting the Plasmodium falciparum kinases PfGSK3 and PfPK6. These kinases are crucial in the life cycle of the malaria parasite, making them attractive targets for drug development amid rising resistance to existing antimalarial therapies. The compound exhibits potent inhibitory activity with IC50 values of 97 nM for PfGSK3 and 8 nM for PfPK6, indicating its potential efficacy against malaria parasites in vitro .
PfGSK3/PfPK6-IN-1 belongs to a class of compounds designed to inhibit specific kinases involved in the pathogenesis of malaria. It is derived from a medicinal chemistry campaign aimed at discovering dual inhibitors that can effectively target both PfGSK3 and PfPK6, which are essential for the survival and proliferation of the malaria parasite during its blood stage . The compound is classified as a kinase inhibitor, specifically within the imidazopyrazine/imidazopyridazine scaffold category, which has shown promise against various stages of Plasmodium species .
The synthesis of PfGSK3/PfPK6-IN-1 involves a multi-step process that typically includes:
The precise synthetic pathway may vary depending on specific experimental conditions and desired yield .
PfGSK3/PfPK6-IN-1 features a complex molecular structure characterized by an imidazopyrazine core with various substituents that enhance its binding affinity to target kinases. The structural formula can be represented as follows:
Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule, respectively. Detailed structural data can be obtained through X-ray crystallography or computational modeling techniques .
PfGSK3/PfPK6-IN-1 undergoes several chemical reactions during its synthesis and biological interactions:
The mechanism of action of PfGSK3/PfPK6-IN-1 involves competitive inhibition at the ATP-binding sites of the target kinases. By binding to these sites, the compound disrupts normal kinase activity necessary for cellular signaling pathways in Plasmodium falciparum:
Relevant data indicate that PfGSK3/PfPK6-IN-1 maintains stability under physiological conditions, making it suitable for further development into therapeutic agents .
PfGSK3/PfPK6-IN-1 has significant potential applications in scientific research and drug development:
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0